(6-Amino-2,3-difluorophenyl)methanol
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Overview
Description
Molecular Structure Analysis
The InChI code for “(6-Amino-2,3-difluorophenyl)methanol” is 1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(6-Amino-2,3-difluorophenyl)methanol” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 159.13 g/mol.Scientific Research Applications
Gram-Scale Synthesis of Multi-Substituted Arenes
- (6-Amino-2-chloro-3-fluorophenyl)methanol, a derivative of (6-Amino-2,3-difluorophenyl)methanol, is prepared through palladium-catalyzed C-H halogenation reactions. This method demonstrates advantages over traditional approaches, such as milder reaction conditions and higher yields (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).
Novel Fluorescent Benzoxazoles
- Compounds like 2-(2-Amino-3,4,5,6-tetrafluorophenyl)benzoxazole, related to (6-Amino-2,3-difluorophenyl)methanol, emit blue fluorescence, with emission intensity highly affected by solvent polarity (Kiyoshi Tanaka & T. Komiya, 2002).
pKa Prediction in Methanol
- Studies involving methanol as a solvent are relevant, as methanol has properties similar to water, and its interaction with compounds like (6-Amino-2,3-difluorophenyl)methanol can be significant (Elizabeth L. M. Miguel, Poliana L. Silva, & J. R. Pliego, 2014).
Bioisostere of a Carboxylic Acid
- 3-(Aminomethyl)-2,6-difluorophenol, similar to (6-Amino-2,3-difluorophenyl)methanol, has been explored as a potential bioisostere of carboxylic acid for increasing the lipophilicity of drug candidates (J. Qiu, S. Stevenson, M. J. O'Beirne, & R. Silverman, 1999).
N-Methylation of Amines
- Research on the N-methylation of amines, including arylamines and amino-azoles, using methanol as a methylating agent, is relevant as (6-Amino-2,3-difluorophenyl)methanol could potentially be used in such reactions (Feng Li, Jianjiang Xie, Haixia Shan, Chunlou Sun, & Lin Chen, 2012).
Safety And Hazards
properties
IUPAC Name |
(6-amino-2,3-difluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSVVTULQNFWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617753 |
Source
|
Record name | (6-Amino-2,3-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-2,3-difluorophenyl)methanol | |
CAS RN |
144298-16-8 |
Source
|
Record name | (6-Amino-2,3-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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